1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea
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Description
“1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea” is a chemical compound intended for research use only12. It’s not intended for human or veterinary use1.
Molecular Formula
The molecular formula of this compound is C25H27N3O21.
Molecular Weight
The molecular weight of this compound is 401.511.
Scientific Research Applications
Conformational Adjustments in Synthons
- Research demonstrates conformational adjustments in urea derivatives, including those with naphthalen-1-ylmethyl groups, which are crucial in understanding molecular assembly and reactions (Phukan & Baruah, 2016).
Structural Characterization and Photoluminescence
- A study on the structural characterization and photoluminescence of salts of urea derivatives, such as 1-(naphthalen-1-yl)-3-(pyridin-4-ylmethyl)urea, provides insights into the behavior of these compounds under different conditions (Baruah & Brahma, 2023).
Fluorescent Sensor Molecule Synthesis
- The synthesis of fluorescent sensor molecules using naphthalene and urea groups indicates potential applications in detecting specific ions or molecules (Jun, 2010).
Synthesis of Tetrahydronaphthylamines
- Research into the synthesis of tetrahydronaphthylamines and related compounds, involving tetrahydroquinoline derivatives, offers insights into the chemical synthesis and potential applications in various fields (Nomura et al., 1974).
Application in Hydrogenation Processes
- A study on the hydrogenation of quinolines, isoquinoline, and naphthalene, including derivatives like 1,2,3,4-tetrahydroquinoline, highlights the utility of these compounds in chemical reactions (Alvanipour & Kispert, 1988).
Synthesis and Fluorescence Studies
- Investigations into the synthesis of fluorescently labeled phosphoramidites using compounds like 6-[6-isobutyryl-amino-l,3-dioxo-lH,3H-benzo[de]isoquinolin-2-yl]-hexanoic acid suggest potential applications in labeling and tracking biological molecules (Singh & Singh, 2006).
properties
IUPAC Name |
1-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-17(2)24(29)28-14-6-10-19-15-21(12-13-23(19)28)27-25(30)26-16-20-9-5-8-18-7-3-4-11-22(18)20/h3-5,7-9,11-13,15,17H,6,10,14,16H2,1-2H3,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFETYKFHLKTCHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea |
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